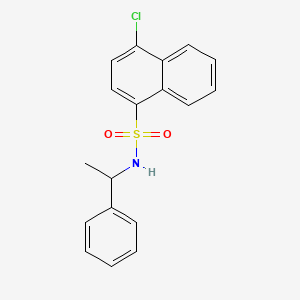
Disperse Red 134
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Disperse Red 134 typically involves chemical synthesis. The specific synthetic routes and reaction conditions can vary depending on the manufacturer and the desired properties of the final product . One common method involves the reaction of 2-cyano-4-nitroaniline with other reagents under controlled conditions to produce the desired dye . Industrial production methods often include steps such as grinding, mixing with dispersants, and drying to achieve the final product .
Analyse Des Réactions Chimiques
Disperse Red 134 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and zinc dust.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinones, while reduction may yield amines .
Applications De Recherche Scientifique
Disperse Red 134 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying dye adsorption and desorption processes on various substrates.
Biology: It is used in biological staining techniques to visualize cellular structures and processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: This compound is widely used in the textile industry for dyeing synthetic fibers, as well as in the production of inks, coatings, and plastics
Mécanisme D'action
The mechanism of action of Disperse Red 134 involves its interaction with the substrate it is applied to. In the case of textile dyeing, the dye molecules interact with the fibers through van der Waals forces and dipole interactions . The dye molecules are dispersed in water with the help of surfactants, allowing them to penetrate the hydrophobic fibers and achieve uniform coloration .
Comparaison Avec Des Composés Similaires
Disperse Red 134 can be compared with other similar compounds, such as:
Disperse Red 1: Known for its reversible light-induced solubility and used in photonic applications.
Disperse Red 9: Derived from anthraquinone and used in various dyeing applications.
Disperse Red 60: Another anthraquinone-based dye used for its bright red shades and high wetfastness.
This compound stands out due to its high color fastness and light fastness, making it particularly suitable for applications requiring durable and vibrant colors .
Propriétés
Numéro CAS |
12223-69-7 |
|---|---|
Formule moléculaire |
C62H89CoN13O14P |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172315.png)
![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]indoline](/img/structure/B1172322.png)

